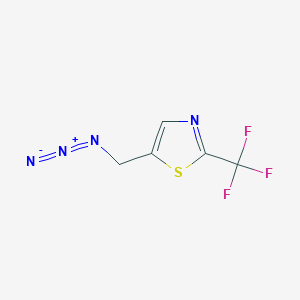
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole typically involves the introduction of the azidomethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole derivative with azidomethylating and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-(trifluoromethyl)-1,3-thiazole with azidomethyl chloride in the presence of a base such as triethylamine can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azidomethyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkyne partners.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution Reactions: Various substituted thiazoles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminomethyl-substituted thiazoles.
科学的研究の応用
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, the azidomethyl group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
類似化合物との比較
5-(Azidomethyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness: 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole is unique due to the presence of both azidomethyl and trifluoromethyl groups on a thiazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(azidomethyl)-2-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4S/c6-5(7,8)4-10-1-3(13-4)2-11-12-9/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHONEVPDMFDGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














